(S)-硼丙-(-)-莰醇-HCl

描述

Synthesis Analysis

The synthesis of (S)-BoroPro-(-)-Pinanediol-HCl involves several key steps, starting from N-Boc-pyrrolidine. A notable method involves (-)-sparteine-mediated lithiation, leading to the formation of N-Boc-aminoboronic acid with high enantioselectivity. Subsequent deprotection yields the target compound in its salt form. This process demonstrates the compound's ability to be synthesized with high enantioselectivity, making it valuable for asymmetric synthesis applications (A. Batsanov et al., 2007).

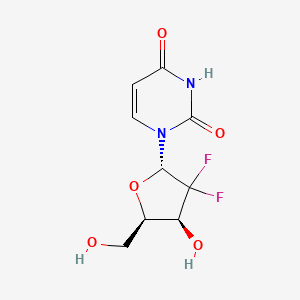

Molecular Structure Analysis

Molecular structure analysis of (S)-BoroPro-(-)-Pinanediol-HCl and its derivatives focuses on the stability of trigonal and tetrahedral boronate esters. Studies have shown the formation of a very stable trigonal ester in aqueous media, challenging traditional views on the stability of boronate esters. This understanding is crucial for the application of (S)-BoroPro-(-)-Pinanediol-HCl in various synthetic contexts, as it influences the reactivity and the outcomes of the reactions it is involved in (Mayte A Martínez-Aguirre et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of (S)-BoroPro-(-)-Pinanediol-HCl is highlighted by its application in boronation reactions. For example, palladium-catalyzed boronation of vinyl substrates using tetrahydroxydiboron demonstrates the compound's utility in introducing boronic acid groups into organic molecules. This process is facilitated by its stable boronic ester form, which can undergo further transformations into useful synthetic intermediates (Sara Sebelius et al., 2005).

Physical Properties Analysis

Physical properties of (S)-BoroPro-(-)-Pinanediol-HCl and its derivatives, such as stability and solubility, are essential for their application in synthesis. The compound's boronic esters show remarkable stability under various conditions, which is crucial for their storage and use in synthetic processes. This stability facilitates the compound's application in diverse synthetic strategies, making it a versatile reagent in organic synthesis (D. Matteson, 2011).

Chemical Properties Analysis

The chemical properties of (S)-BoroPro-(-)-Pinanediol-HCl are characterized by its reactivity in forming stable boronate esters with various organic molecules. This reactivity is exploited in synthetic routes to create complex molecules with high precision. The compound's ability to form stable esters underpins its utility in asymmetric synthesis, where it enables the construction of chiral centers with high enantioselectivity (S. Inglis et al., 2010).

科学研究应用

硼酸酯的脱保护

一项应用涉及通过氟硼烷中间体对莰醇和二苯甲醇的各种硼酸酯进行脱保护。这个过程对于将硼酸酯转化为游离硼酸至关重要,这是许多合成途径中的关键步骤。例如,当α-酰胺烷基或邻酰胺苯基硼酸酯用氢氟化钾处理时,在水处理后会形成三氟硼酸盐或二氟硼烷,然后可以将其转化为游离硼酸 (Inglis 等人,2010)。

硼酸酯的稳定性和形成

另一项研究重点关注莰醇-硼酸酯在水性介质中的形成和相对稳定性。这项工作突出了三角酯与四面体氢配合物相比具有不同寻常的稳定性,这与传统观察结果相反。这些化合物的稳定性对于它们在不对称合成中的效用及其作为开发新化合物的中间体的潜力至关重要 (Martínez-Aguirre 等人,2020)。

硼酸酯的合成

(S)-(+)-莰醇-1-氯-3-甲基丁基-1-硼酸酯等特定硼酸酯的合成展示了该化合物在创建具有进一步化学操作潜力的结构方面的效用。该过程涉及酯化和均相化,对硼酸酯在各种化学合成应用中的可操作性产生了重要的见解 (洪,2011)。

聚合物和纳米粒子应用

在材料科学领域,用芳基硼酸酯改性的莰醇 (PD) 酯改性葡聚糖聚合物导致产生了氧化敏感材料。这些材料在免疫治疗和药物递送中具有广阔的应用前景,展示了 (S)-硼丙-(-)-莰醇-HCl 衍生物在传统化学合成之外的多功能性 (Manaster 等人,2019)。

生物相容性聚酯纳米载体

此外,已经探索了开发用于药物递送的新型聚酯,其中包含 (S)-硼丙-(-)-莰醇-HCl 衍生物。这些基于 1,3-丙二醇和不同脂肪族二羧酸的聚酯证明了硼酸酯在为治疗剂创建生物相容性纳米载体方面的潜力 (Karavelidis 等人,2011)。

属性

IUPAC Name |

(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVMNBVQOPZMPY-NTEAFONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678786 | |

| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-BoroPro-(-)-Pinanediol-HCl | |

CAS RN |

149716-73-4 | |

| Record name | Pyrrolidine, 2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)